molecular formula C8H6BrNO4 B2894648 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone CAS No. 90004-97-0

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone

Cat. No.: B2894648
CAS No.: 90004-97-0
M. Wt: 260.043
InChI Key: NUPQONVDLVCQBU-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone ( 90004-97-0) is a high-purity brominated and nitrated acetophenone derivative supplied for advanced chemical synthesis and research applications. With a molecular formula of C₈H₆BrNO₄ and a molecular weight of 260.04 g/mol, this compound serves as a versatile and multifunctional synthetic building block . The strategic placement of bromo, nitro, and hydroxy groups on the acetophenone core creates a highly functionalized intermediate amenable to further synthetic manipulation, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . This compound is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should note that this chemical is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), and H410 (Very toxic to aquatic life with long-lasting effects) . Appropriate precautionary measures, including the use of personal protective equipment and working in a well-ventilated area, must be observed. For safety handling, refer to the associated GHS pictograms and precautionary statements (P261, P264, P270, P272, P273, P280, P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391, P501) .

Properties

IUPAC Name

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPQONVDLVCQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90004-97-0
Record name 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
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Preparation Methods

Step 1: Acetylation of p-Bromophenol

In the presence of a base (e.g., sodium hydroxide), p-bromophenol reacts with an acetylating agent (e.g., acetic anhydride) in tetrachlorethylene (C₂Cl₄) as the solvent. This yields p-bromophenyl acetate, with the reaction proceeding at 60–80°C for 3–5 hours. The use of tetrachlorethylene ensures high solubility of both reactants and products while minimizing side reactions.

Reaction Conditions:

Parameter Value
Solvent Tetrachlorethylene
Temperature 60–80°C
Catalyst NaOH (10 mol%)
Yield >90% (estimated)

Step 2: Fries Rearrangement

The p-bromophenyl acetate undergoes Fries rearrangement in the same solvent using a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) at 80–100°C. This step relocates the acetyl group to the ortho position relative to the hydroxyl group, forming 5-bromo-2-hydroxyacetophenone. The rearrangement is regioselective, favoring the ortho product due to steric and electronic effects.

Key Observations:

  • Catalyst Efficiency: AlCl₃ achieves higher yields (85–90%) compared to FeCl₃ (75–80%).
  • Solvent Reuse: Tetrachlorethylene is retained for subsequent steps, reducing waste and cost.

Step 3: Nitration

Nitration of 5-bromo-2-hydroxyacetophenone is conducted using a nitrating mixture (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. The nitro group is introduced at the meta position relative to the hydroxyl group, yielding the final product. The reaction is quenched with ice-water, and the product is isolated via filtration.

Optimization Parameters:

Parameter Value
Nitrating Agent HNO₃ (65%)
Temperature 0–5°C
Reaction Time 2–3 hours
Purity 97% (post-crystallization)

Alternative Synthetic Routes

Direct Bromination of 2-Hydroxy-5-nitroacetophenone

An alternative approach involves brominating 2-hydroxy-5-nitroacetophenone using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid. The bromine atom is introduced at the para position relative to the nitro group, guided by the directing effects of the substituents. However, this method suffers from lower regioselectivity and requires meticulous control of reaction conditions to avoid di-bromination.

Comparative Challenges:

  • Regioselectivity: Competing bromination at positions 3 and 4 necessitates chromatographic separation.
  • Yield: 60–70% for mono-brominated product.

Industrial-Scale Production

The patent method is favored industrially due to its solvent economy and scalability. Tetrachlorethylene’s low toxicity (compared to chlorinated solvents like chloroform) and high boiling point (121°C) enable efficient recycling through distillation. A typical production batch processes 100 kg of p-bromophenol with the following metrics:

Metric Value
Solvent Recovery Rate >95%
Overall Yield 78–82%
Purity 97–99%

Reaction Mechanism and Selectivity

The Fries rearrangement proceeds via a concerted mechanism where the Lewis acid coordinates to the ester carbonyl, facilitating acyl-oxygen bond cleavage and subsequent electrophilic attack at the ortho position. Nitration follows an electrophilic aromatic substitution mechanism, with the hydroxyl group activating the ring and directing incoming nitro groups to the meta position.

Key Mechanistic Insights:

  • Ortho vs. Para Preference: Steric hindrance from the bromine atom in p-bromophenyl acetate favors ortho acetylation during Fries rearrangement.
  • Nitration Regiochemistry: The hydroxyl group’s strong activating effect overrides the deactivating nitro group’s meta-directing influence in later stages.

Comparative Analysis of Methods

Method Advantages Disadvantages
Patent Three-Step High yield, solvent reuse, scalable Requires specialized equipment
Direct Bromination Fewer steps Low regioselectivity, lower yield

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

    Reduction: Hydrogen gas, catalysts (palladium on carbon), sodium borohydride, solvents (methanol, ethanol).

    Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water).

Major Products:

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: Amino derivatives.

    Oxidation: Ketones or aldehydes.

Scientific Research Applications

Pharmaceutical Development

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone plays a significant role as an intermediate in the synthesis of pharmaceuticals. Its derivatives are investigated for their potential as anti-inflammatory and analgesic agents. The compound's structure allows it to interact with biological targets effectively, making it a valuable component in drug design and development.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory activities. For example, studies on similar nitrophenyl compounds have shown their efficacy in reducing inflammation in animal models, indicating potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for identifying and quantifying other chemical substances. Its ability to form stable complexes with various analytes enhances detection methods such as spectrophotometry and chromatography.

Application in Chromatography

The compound can be used to develop chromatographic methods for separating complex mixtures. Its unique spectral properties allow for effective monitoring during high-performance liquid chromatography (HPLC), improving the accuracy of quantitative analyses .

Biochemical Research

This compound is also significant in biochemical research, particularly in studies involving enzyme inhibition. It provides insights into metabolic pathways and potential therapeutic targets by interacting with specific enzymes.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound can inhibit key enzymes involved in metabolic processes, which may lead to the development of new treatments for metabolic disorders .

Material Science

In material science, this compound can be incorporated into polymer formulations to enhance properties such as thermal stability and UV resistance. This application is particularly relevant in developing advanced materials for electronics and coatings.

Polymer Applications

The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and durability, making it suitable for use in high-performance materials .

Environmental Monitoring

The compound is also utilized in environmental monitoring for detecting and analyzing pollutants. Its chemical properties allow it to interact with various environmental contaminants, aiding in assessments of environmental safety and compliance with regulations.

Pollutant Detection

Studies have shown that this compound can be used as a marker for specific pollutants, enhancing the ability to monitor environmental health effectively .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The presence of the bromine, hydroxyl, and nitro groups allows for various interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The target compound’s -NO₂ and -Br substituents enhance electrophilic substitution resistance compared to amino (-NH₂) or methoxy (-OCH₃) analogs .

Key Observations :

  • Catalyst efficiency : Bi(OTf)₃ and BBr₃ are effective for cyclization and halogenation, respectively, achieving high yields (>85%) .
  • Deprotection steps : Methoxy-to-hydroxy conversion (e.g., using BBr₃) is critical for introducing hydroxyl groups in derivatives like the target compound .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Stability
This compound Not reported Not reported Polar solvents Sensitive to light
1-(5-Bromo-pyridin-3-yl)-ethanone 90 103 (4 mmHg) Organic solvents Stable at RT
1-(3-Bromo-5-chlorophenyl)-2-chloroethanone Not reported Not reported DCM, EtOAc Hygroscopic

Key Observations :

  • Solubility: Nitro and hydroxy groups improve solubility in polar solvents (e.g., DMSO, methanol) compared to halogenated analogs .
  • Thermal stability : Pyridine-containing derivatives exhibit higher thermal stability (e.g., bp 103°C at 4 mmHg) .

Biological Activity

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone, also known by its CAS number 90004-97-0, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by various research studies, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrNO4C_8H_6BrNO_4. Its structure features a bromine atom and a nitro group on a phenolic ring, which are critical for its biological activity. The presence of these functional groups often enhances the compound's reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A notable method involves the bromination of 2-hydroxy-5-nitroacetophenone, followed by acetylation. The reaction conditions typically include the use of aluminum chloride as a catalyst in organic solvents like dichlorobenzene at elevated temperatures .

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of 2-hydroxyacetophenone have shown activity against various bacterial strains. The introduction of bromine and nitro groups is believed to enhance this activity due to increased lipophilicity and electron-withdrawing effects, which can improve membrane penetration and interaction with bacterial targets .

Antioxidant Properties

The antioxidant potential of halogenated phenolic compounds has been extensively studied. The hydroxyl group in this compound can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress in biological systems. Studies indicate that such compounds can scavenge free radicals effectively, contributing to their therapeutic potential in conditions associated with oxidative damage .

Cytotoxicity and Cancer Research

Compounds similar to this compound have been evaluated for cytotoxicity against cancer cell lines. For example, certain brominated phenolic compounds have demonstrated selective cytotoxic effects on tumor cells while sparing normal cells. This selectivity may be linked to the compound's ability to induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

Case Studies

StudyFindings
Antimicrobial Activity A study evaluated the antimicrobial efficacy of brominated phenolic compounds against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations .
Antioxidant Capacity Research highlighted that phenolic compounds with bromine substitutions exhibited enhanced radical scavenging activity compared to their non-brominated counterparts .
Cytotoxic Effects In vitro studies on cancer cell lines revealed that certain derivatives induced apoptosis at IC50 values lower than 10 µM, suggesting strong anticancer potential .

Q & A

Q. What are the established synthetic routes for 1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone, and what key reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation using acetyl chloride and a brominated/nitrated phenol precursor. Key steps include:

Nitration : Introducing the nitro group to the phenolic ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Bromination : Electrophilic substitution using Br₂ or NBS (N-bromosuccinimide) in a polar solvent.

Acylation : Friedel-Crafts reaction with acetyl chloride, catalyzed by Lewis acids like AlCl₃.

Q. Critical Conditions :

  • Temperature control (<0°C during nitration to avoid over-oxidation).
  • Solvent choice (e.g., dichloromethane for acylation to stabilize intermediates).
  • Stoichiometric ratios (excess acetyl chloride ensures complete acylation).

Yield optimization requires purification via column chromatography or recrystallization (ethanol/water mixtures). Reported yields range from 60–75% .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.6–2.8 ppm (acetyl methyl group), δ 8.2–8.5 ppm (aromatic protons adjacent to nitro/bromo groups).
    • ¹³C NMR : Carbonyl resonance at ~200 ppm, aromatic carbons at 110–150 ppm.
  • Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 274 (calculated for C₈H₆BrNO₄).
  • IR Spectroscopy : Stretches at ~1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
  • Melting Point analysis (literature range: 145–148°C) .

Q. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer: Stability Challenges :

  • Hydrolysis : The acetyl group is susceptible to hydrolysis in aqueous acidic/basic conditions.
  • Photodegradation : Nitro and bromo groups increase sensitivity to UV light.

Q. Best Practices :

  • Store at 2–8°C in amber vials under inert gas (N₂/Ar).
  • Avoid prolonged exposure to moisture; use anhydrous solvents (e.g., DMF, DMSO) for solutions.
  • Monitor degradation via TGA/DSC (thermal stability up to 150°C) and periodic NMR/HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

Methodological Answer: Contradictions may arise from:

  • Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative).
  • Assay conditions (e.g., broth microdilution vs. agar diffusion).

Q. Resolution Strategies :

Standardized Assays : Use CLSI (Clinical Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) determination.

Structural Analogs : Compare activity with derivatives (e.g., 2-chloro-1-(5-chloro-2-hydroxyphenyl)ethanone) to isolate substituent effects.

Mode-of-Action Studies :

  • Fluorescence Quenching : Assess binding to bacterial enzymes (e.g., dihydrofolate reductase).
  • ROS Detection : Measure reactive oxygen species generation via DCFH-DA probes.

Data normalization to positive controls (e.g., ciprofloxacin) is critical .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: In Silico Approaches :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electrophilicity at the bromine site.
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions prone to nucleophilic attack.
  • Transition State Modeling : Simulate SN2 pathways using Gaussian or ORCA software.

Q. Experimental Validation :

  • Kinetic Studies : Monitor reaction rates with varying nucleophiles (e.g., amines, thiols).
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways.

Combined computational/experimental workflows enhance predictive accuracy .

Q. How can crystallographic data improve understanding of this compound’s intermolecular interactions?

Methodological Answer: Single-Crystal X-ray Diffraction :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Key Observations :
    • Hydrogen bonding between hydroxyl and nitro groups (O–H···O distance ~2.1 Å).
    • π-π stacking of aromatic rings (interplanar spacing ~3.5 Å).

Q. SHELX Suite Applications :

  • SHELXT for structure solution via direct methods.
  • SHELXL for refinement (R-factor < 0.05 for high-resolution data).

Crystallographic data inform co-crystal design for enhanced solubility or stability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Scale-Up Challenges :

  • Exothermic reactions (e.g., nitration) require controlled heat dissipation.
  • Byproduct formation (e.g., di-nitrated isomers).

Q. Mitigation Approaches :

  • Flow Chemistry : Continuous reactors for precise temperature/residence time control.
  • Chiral Stationary Phases : Use HPLC with cellulose-based columns to separate enantiomers.
  • In Situ Monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time analysis.

Documented yields at 100-g scale reach ~65% with >99% purity .

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